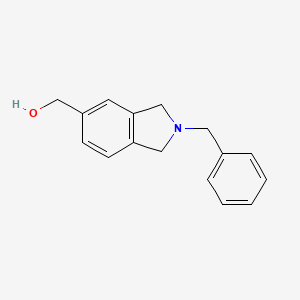
2-(三氟甲基)噻唑-4-羧酸乙酯
概述
描述
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C7H6F3NO2S . It has a molecular weight of 225.19 . It is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is 1S/C7H6F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a solid substance . and is stored at temperatures between 2-8°C in a sealed, dry environment .科学研究应用
合成与化学转化
- 类似物合成前体:它被用作合成 4-(三氟甲基)-2-(氨基乙基)噻唑-5-羧酸乙酯类似物的原料,使用二级胺的迈克尔加成反应。产物通过溶剂去除和酸/碱萃取分离 (Boy & Guernon, 2005).
- 三氟甲基杂环的形成:乙基 2-重氮-4,4,4-三氟-3-氧代丁酸酯,一种相关化合物,被用作合成各种三氟甲基杂环(如恶唑、噻唑和咪唑)的多功能中间体,使用铑 (II) 或铜 (II) 催化的反应 (Honey 等人,2012).
光谱和晶体学研究
- 光谱表征:对乙基 2-(取代-(2-亚苄基肼基))噻唑-4-羧酸乙酯衍生物的研究提供了对其光谱性质的见解,包括 NLO(非线性光学)特性,使用 DFT(密度泛函理论)和 SC-XRD(单晶 X 射线衍射)方法 (Haroon 等人,2019).
抗菌和抗氧化活性
- 抗菌特性:合成了含有醚结构的新型噻唑化合物,表现出一定的杀菌活性,特别是对赤霉菌和丝核菌 (邱丽嘎,2015).
- 抗氧化和抗菌研究:乙基 2-(2-(芳基亚烯基)肼基)噻唑-4-羧酸乙酯表现出有希望的抗氧化和抗菌特性,某些衍生物显示出显着的功效 (Haroon 等人,2021).
在其他应用中的潜力
- 缓蚀:一种衍生物乙基-2-氨基-4-甲基-1,3-噻唑-5-羧酸乙酯在盐酸介质中显示出作为 AA6061 合金缓蚀剂的有效性。它作为混合型缓蚀剂,其效率随着浓度和温度的升高而提高 (Raviprabha & Bhat, 2019).
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
属性
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUNYBAJYAWHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602208 | |
| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate | |
CAS RN |
133046-46-5 | |
| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

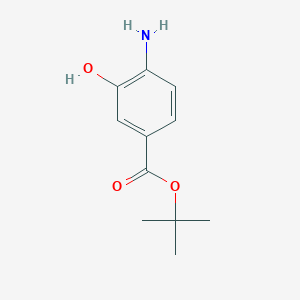
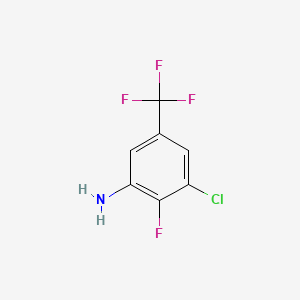
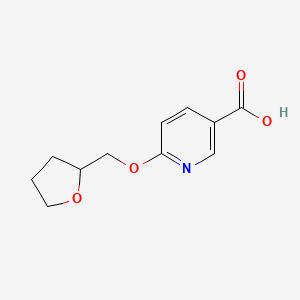
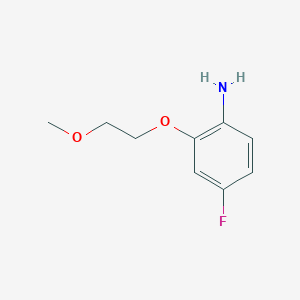
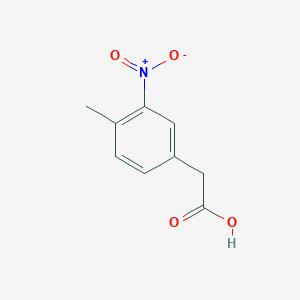

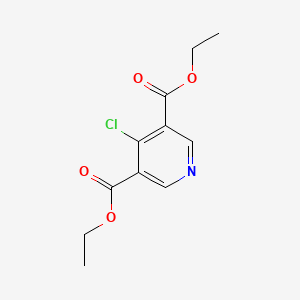

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)


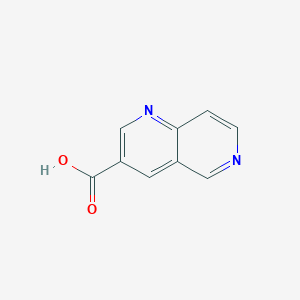
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)
